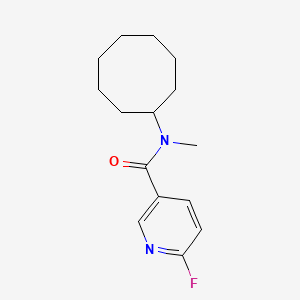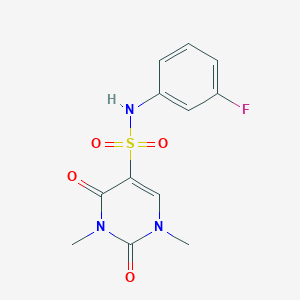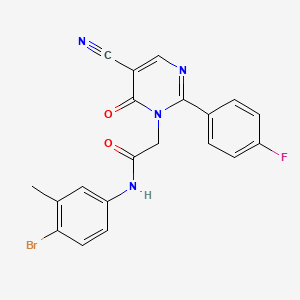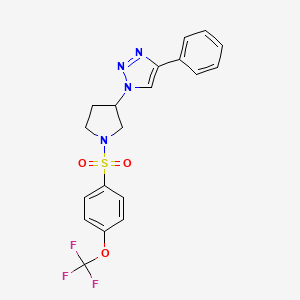
butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “butyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate” is a complex organic molecule. It contains a butyl group, a fluorophenyl group, a tetrazole group, and a benzoate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of a tetrazole ring and a benzoate group could lead to interesting structural features.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the tetrazole group is known to participate in various chemical reactions . The fluorophenyl group could also influence the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups . For example, the presence of a fluorine atom could affect its polarity and solubility.Applications De Recherche Scientifique
Synthesis and Polymer Applications
- Research by Hsiao et al. (2000) focused on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating their noncrystallinity, solubility in polar solvents, and high thermal stability, which could be relevant for materials science applications. This study emphasizes the potential for creating advanced materials using similar chemical structures (Hsiao et al., 2000).
Luminescence and Electroluminescence
- Zhang et al. (2018) described N-substituted tetraphenylethene-based benzimidazoles that exhibit aggregation-induced emission (AIE), fast-recoverable mechanochromism, and blue electroluminescence, suggesting potential applications in sensors and optoelectronic devices. These findings highlight the utility of structurally complex molecules for developing new optoelectronic materials (Zhang et al., 2018).
Medicinal Chemistry
- A study by Heinrich et al. (2004) on indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors illustrates the therapeutic potential of structurally complex molecules for treating mental health disorders. This research could inspire further investigation into related compounds for pharmacological applications (Heinrich et al., 2004).
Coordination Polymers
- Sun et al. (2013) synthesized metal–organic coordination polymers using 4-substituted tetrazole–benzoate ligands, demonstrating different structural characteristics and luminescent properties. This work may suggest avenues for using similar compounds in the design of coordination polymers with specific functionalities (Sun et al., 2013).
Liquid Crystalline Properties
- Research by Yamamoto et al. (2005) on the liquid crystallinity of 2-fluorenyl 4-alkylbenzoates and their comparison with biphenyl homologues could provide insights into the design of liquid crystal materials using structurally related compounds (Yamamoto et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
butyl 4-[[2-(4-fluorophenyl)tetrazole-5-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3/c1-2-3-12-28-19(27)13-4-8-15(9-5-13)21-18(26)17-22-24-25(23-17)16-10-6-14(20)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUFTIAMDWNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2708641.png)
![7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2708642.png)

![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)






![2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2708654.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2708655.png)
